4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
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Overview
Description
4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C20H20N2O2S and its molecular weight is 352.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- Compounds structurally related to 4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide have been synthesized and evaluated for their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. Some of these compounds showed higher anticancer activities compared to the reference drug etoposide (Ravinaik et al., 2021).
Antihyperglycemic Agents
- A series of benzamide derivatives, similar in structure to the mentioned compound, have been prepared as potential antidiabetic agents. One of the derivatives identified in this series was found to be a promising candidate for diabetes mellitus treatment (Nomura et al., 1999).
Heparanase Inhibition
- Derivatives of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, which are closely related to the compound , have been identified as inhibitors of the enzyme heparanase. These inhibitors displayed promising heparanase inhibitory activity, which is significant for therapeutic applications (Xu et al., 2006).
Antimicrobial Activity
- A range of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, similar to the mentioned compound, have been synthesized and tested for antimicrobial activity. Some of these molecules exhibited potent antimicrobial effects against various bacterial and fungal strains, surpassing the efficacy of reference drugs in certain cases (Bikobo et al., 2017).
Neuroleptic Activity
- Benzamides structurally related to the compound have been designed and synthesized as potential neuroleptics. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential as neuroleptic agents (Iwanami et al., 1981).
Mechanism of Action
Target of Action
The compound “4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide” is a complex molecule that may interact with multiple targets. Based on the structure, it contains a benzamide moiety, which is known to inhibit PDE10A (phosphodiesterase) . It also contains a 4-methoxyphenethylamine moiety, which inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
The benzamide moiety of the compound binds to the PDE10A enzyme, inhibiting its activity . This inhibition can lead to an increase in cyclic AMP or cyclic GMP levels in cells, affecting various cellular processes. The 4-methoxyphenethylamine moiety inhibits the deamination of tyramine and tryptamine, potentially affecting neurotransmitter levels in the brain .
Biochemical Pathways
The inhibition of PDE10A can affect the cAMP/PKA and cGMP/PKG signaling pathways , leading to changes in cell function . The inhibition of monoamine oxidase can affect the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In general, inhibition of PDE10A could lead to changes in cell signaling, potentially affecting cell growth, differentiation, or survival . Inhibition of monoamine oxidase could affect neurotransmitter levels in the brain, potentially impacting mood, cognition, or other neurological functions .
Properties
IUPAC Name |
4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-18(25-20(22-14)16-6-4-3-5-7-16)12-13-21-19(23)15-8-10-17(24-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOASBBRHNVANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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